Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate
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Overview
Description
Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate: is an organic compound characterized by the presence of a sulfanyl group attached to an oxo-acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 4-chloro-2-methylthiophenol with ethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology and Medicine: In biological research, this compound may be used to study the effects of sulfanyl-containing molecules on biological systems
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate exerts its effects involves interactions with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, influencing the activity of enzymes or receptors. The oxo-acetate moiety may also participate in hydrogen bonding or other interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
- Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate
- Ethyl 2-(4-methylphenyl)sulfanyl-2-oxo-acetate
- Ethyl 2-(4-bromophenyl)sulfanyl-2-oxo-acetate
Comparison: Ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds that lack one or both of these groups.
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-methylphenyl)sulfanyl-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3S/c1-3-15-10(13)11(14)16-9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXHMVBSOQLLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=C(C=C(C=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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